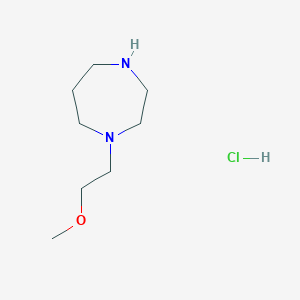

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride

説明

Historical Context of 1,4-Diazepane Compounds

The historical development of 1,4-diazepane compounds traces back to the late 19th century, with the fundamental heterocyclic compound hexahydro-1,4-diazepine first being reported in 1899. This early discovery marked the beginning of systematic investigations into seven-membered nitrogen-containing heterocycles. A convenient industrial preparation method for these compounds was subsequently described in 1961, facilitating broader research and application of diazepane derivatives.

The evolution of diazepane chemistry has been closely linked to the development of heterocyclic chemistry as a whole. The 1800s witnessed the emergence of heterocyclic chemistry alongside the broader development of organic chemistry, with notable milestones including the isolation of pyrrole from bone distillation by Runge in 1834 and the production of furfural by Dobereiner in 1832. These early discoveries established the foundation for understanding nitrogen-containing heterocycles and their potential applications.

The systematic study of seven-membered nitrogen heterocycles gained momentum throughout the 20th century, with researchers recognizing their potential as privileged scaffolds in medicinal chemistry. The term "privileged structures" was coined to describe molecular frameworks that are capable of providing useful ligands for multiple biological targets. While benzo-1,4-diazepine constituted the first historical example of such a structure, the development of saturated seven-membered analogues like 1,4-diazepane followed as researchers sought to expand the structural diversity of available scaffolds.

The industrial significance of 1,4-diazepane compounds became apparent with their incorporation into various pharmaceutical applications. Historical records indicate that these compounds found use in piperazine pharmaceuticals, including important drugs such as Fasudil, Bunazosin, Homochlorcyclizine, and Homopipramol. This early pharmaceutical relevance demonstrated the practical value of the diazepane scaffold and encouraged further research into substituted derivatives.

Recent decades have witnessed an explosive growth in the synthesis and application of 1,4-diazepane compounds, driven by advances in synthetic methodology and increased understanding of their biological properties. Modern synthetic approaches have enabled the preparation of diverse diazepane derivatives with improved efficiency and selectivity, contributing to their expanded use in contemporary medicinal chemistry research.

Significance in Heterocyclic Chemistry

The significance of 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride within heterocyclic chemistry stems from its representation of key structural principles that govern the behavior of nitrogen-containing ring systems. Heterocyclic compounds constitute more than half of all known organic compounds and are fundamental to biological processes, making their study central to modern chemistry. The seven-membered diazepane ring system occupies a unique position within this vast chemical space, offering distinct properties compared to smaller and larger ring analogues.

The structural features of seven-membered nitrogen heterocycles provide several advantages in chemical and biological applications. Unlike their six-membered counterparts, seven-membered rings exhibit increased conformational flexibility, which can be advantageous for binding to biological targets with diverse geometric requirements. This flexibility, combined with the presence of two nitrogen atoms capable of hydrogen bonding and metal coordination, makes diazepane derivatives particularly versatile in medicinal chemistry applications.

The electronic properties of 1,4-diazepane systems contribute significantly to their chemical behavior. The two nitrogen atoms positioned in a 1,4-relationship provide optimal spacing for chelation of metal ions while maintaining sufficient ring flexibility to accommodate various coordination geometries. This chelating ability has been exploited in coordination chemistry and has implications for biological systems where metal ion coordination plays a crucial role.

From a synthetic perspective, the diazepane scaffold serves as an excellent platform for the development of new synthetic methodologies. Recent advances have demonstrated that diazepane rings can be constructed through various innovative approaches, including domino processes involving aza-Nazarov reagents and intermolecular cyclization reactions. These synthetic developments have expanded the accessibility of diazepane derivatives and contributed to their growing prominence in chemical research.

The pharmacological significance of seven-membered nitrogen heterocycles has been extensively documented, with compounds containing azepane or azepine moieties demonstrating a wide range of biological activities extending beyond central nervous system applications to include antibacterial, anticancer, antiviral, and antiparasitic properties. This broad spectrum of biological activity reflects the versatility of the seven-membered nitrogen heterocycle framework and its potential for drug development.

Position within the Nitrogen-Containing Heterocyclic Compounds Family

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride occupies a distinctive position within the comprehensive family of nitrogen-containing heterocyclic compounds, representing a seven-membered saturated ring system with two nitrogen heteroatoms. According to systematic heterocyclic nomenclature, compounds containing seven-membered rings with two nitrogen atoms are classified as diazepanes when saturated or diazepines when unsaturated. This classification places the compound within a specific subset of nitrogen heterocycles that bridge the gap between the well-studied six-membered and eight-membered systems.

The systematic classification of nitrogen heterocycles reveals that 1,4-diazepane belongs to a family that includes various ring sizes and heteroatom arrangements. Within the seven-membered category, related compounds include azepane (single nitrogen), oxazepane (nitrogen and oxygen), and thiazepane (nitrogen and sulfur). The presence of two nitrogen atoms in the 1,4-positions distinguishes diazepane from other seven-membered heterocycles and provides unique chemical and biological properties.

Comparative analysis with related heterocyclic systems demonstrates the structural advantages of the diazepane framework. While six-membered piperazine derivatives represent the most common diaza heterocycles in medicinal chemistry, the seven-membered diazepane analogues offer increased conformational flexibility and altered pharmacological profiles. Eight-membered diazocane systems, though less common, provide even greater flexibility but may suffer from decreased stability and binding affinity in biological systems.

The relationship between ring size and biological activity has been a subject of extensive research, with studies indicating that seven-membered nitrogen heterocycles often exhibit optimal properties for drug development. This positioning reflects a balance between the rigidity of smaller rings and the excessive flexibility of larger systems, making diazepane derivatives particularly attractive for pharmaceutical applications.

Within the broader context of saturated nitrogen heterocycles, 1,4-diazepane compounds demonstrate structural similarities to important pharmaceutical scaffolds while offering unique advantages. The comparison with piperazine (six-membered) and diazocane (eight-membered) systems reveals that diazepane derivatives often exhibit improved selectivity and reduced off-target effects, attributes that are crucial for therapeutic development.

Current Research Landscape

The contemporary research landscape surrounding 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride and related compounds reflects a dynamic field with multiple active areas of investigation. Current research efforts span synthetic methodology development, biological activity evaluation, and pharmaceutical application studies, demonstrating the compound's versatility and potential across diverse scientific disciplines.

Recent synthetic developments have focused on establishing efficient and environmentally friendly methods for constructing diazepane ring systems. Notable advances include the development of amphoteric diamination strategies that enable the synthesis of 1,4-diazepane derivatives through formal cyclization modes involving readily available starting materials. These methodologies feature mild reaction conditions, high functional group tolerance, and scalability, addressing key challenges in heterocyclic synthesis.

Pharmaceutical research has identified 1,4-diazepane compounds as potent and selective cannabinoid receptor 2 agonists, representing a significant breakthrough in the development of anti-inflammatory therapeutics. High-throughput screening campaigns have revealed that these compounds exhibit excellent selectivity against cannabinoid receptor 1, addressing a major challenge in cannabinoid-based drug development. Optimization efforts have focused on improving metabolic stability, with successful identification of compounds demonstrating good stability in liver microsomes and favorable pharmacokinetic profiles.

The role of diazepine scaffolds in contemporary medicinal chemistry has been comprehensively reviewed, highlighting their status as privileged structures for drug discovery. Research has demonstrated that 1,3-diazepine moieties are present in numerous biologically active compounds, including natural products and clinically approved drugs such as the anticancer compound pentostatin and beta-lactamase inhibitors like avibactam. This precedent supports continued investigation of related seven-membered nitrogen heterocycles.

Current synthetic research has also explored novel domino processes for constructing complex diazepane-containing frameworks. Recent publications describe step-economical protocols allowing the synthesis of 1,4-diazepanes and benzo[b]diazepines through processes involving in situ generation of aza-Nazarov reagents. These advances represent significant progress in developing efficient synthetic routes to structurally diverse diazepane derivatives.

The integration of advanced analytical techniques has enhanced the characterization and understanding of diazepane compounds. Recent studies have provided comprehensive nuclear magnetic resonance spectroscopic data, including carbon-13 and nitrogen-15 spectra, enabling complete structural assignment and facilitating further research into these important heterocyclic systems. These analytical advances support continued expansion of the field and development of new applications for diazepane-based compounds.

特性

IUPAC Name |

1-(2-methoxyethyl)-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-11-8-7-10-5-2-3-9-4-6-10;/h9H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHPCJABTDXDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Solvent Systems

Industrial-scale syntheses, as evidenced by analogous processes for β-blockers, employ aqueous alkaline media (e.g., sodium hydroxide) to deprotonate the amine, enhancing its nucleophilicity. Temperatures between 0°C and 25°C mitigate side reactions such as over-alkylation or elimination. Polar aprotic solvents like toluene or ethyl acetate are preferred for their ability to dissolve both organic reactants and inorganic bases while facilitating phase separation during workup.

Example Protocol :

-

Reactants : 1,4-Diazepane (1.0 equiv), 2-methoxyethyl chloride (1.1 equiv), NaOH (1.5 equiv).

-

Solvent : Toluene-water biphasic system.

-

Workup : Organic phase isolation, washing with water, and distillation to remove excess reagents.

-

Yield : ~75–80% crude product, containing minor chlorohydrin byproducts.

Byproduct Formation and Mitigation

The presence of chlorohydrin impurities (e.g., 1-[4-(2-methoxyethyl)phenoxy]-3-chloro-2-propanol) underscores the need for precise stoichiometry and temperature control. Industrial workflows address this through continuous distillation or fractional crystallization, leveraging differences in solubility between the target compound and byproducts.

Alternative Alkylation Strategies

Reductive Amination

Though less common, reductive amination could theoretically couple 1,4-diazepane with 2-methoxyacetaldehyde using reducing agents like sodium cyanoborohydride. However, this method remains hypothetical for this compound, as no experimental data were identified in the reviewed literature.

Industrial-Scale Purification Techniques

Recrystallization and Solvent Selection

Crude 1-(2-methoxyethyl)-1,4-diazepane is purified via recrystallization from acetone or ethanol-water mixtures. The hydrochloride salt forms preferentially in acidic conditions, with acetone enhancing crystal lattice formation.

Optimized Recrystallization :

Chromatographic Methods

High-performance liquid chromatography (HPLC) on chiral stationary phases (e.g., ChiralPak AD®) resolves enantiomeric impurities, though this is more critical for pharmacologically active derivatives than the target compound.

Scalability and Process Optimization

Continuous Flow Reactors

Adopting continuous flow systems from β-blocker production improves heat dissipation and reaction uniformity. Key parameters:

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂) accelerate epoxide ring-opening in related syntheses, suggesting potential for rate improvement in diazepane alkylation.

Analytical Characterization

Spectroscopic Confirmation

化学反応の分析

Types of Reactions

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the diazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-oxides of 1-(2-Methoxyethyl)-1,4-diazepane.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted diazepane derivatives depending on the reagents used.

科学的研究の応用

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

作用機序

The mechanism of action of 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

類似化合物との比較

Electronic and Steric Effects

- Electron-Withdrawing Groups (e.g., CF3, Cl): Compounds like 1-(3-trifluoromethylphenyl)-1,4-diazepane exhibit enhanced lipophilicity and receptor binding affinity due to the electron-withdrawing trifluoromethyl group, as evidenced by its potent D3 receptor activity (Ki = 12 nM) .

- Sulfonyl Groups (e.g., cyclopropanesulfonyl): These groups increase polarity and stabilize interactions with enzymatic active sites, as seen in Rho-kinase inhibitors .

- Methoxyethyl Substituent: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to aryl-substituted analogs, a critical factor in pharmacokinetics .

生物活性

1-(2-Methoxyethyl)-1,4-diazepane hydrochloride, with the CAS number 1235440-88-6, is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 1,4-diazepane with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is purified by recrystallization from suitable solvents.

Antimicrobial Properties

Research indicates that 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic enzymes.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. Studies suggest that it may interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development.

Neuropharmacological Effects

Recent investigations have highlighted the potential neuropharmacological effects of 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride. Animal studies indicate that it may exhibit antidepressant-like effects, as evidenced by reduced immobility times in forced swim tests. This suggests modulation of neurotransmitter systems, possibly involving serotonin and norepinephrine pathways .

The biological activity of 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. For instance, its interaction with bacterial membranes may lead to increased permeability and cell lysis. In neuropharmacological contexts, the compound may act as a partial agonist at certain neurotransmitter receptors, contributing to its antidepressant effects .

Data Summary

| Biological Activity | Observed Effects | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Disruption of cell membranes |

| Antiviral | Inhibition of viral replication | Interference with viral processes |

| Neuropharmacological | Antidepressant-like effects | Modulation of neurotransmitter systems |

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Neuropharmacological Assessment : In a controlled animal study, administration of the compound at doses of 10 mg/kg resulted in a statistically significant decrease in immobility time during forced swim tests compared to control groups (p < 0.05) .

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxyethyl)-1,4-diazepane hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the diazepane core. Key steps include:

- Reductive amination : Reacting 1,4-diazepane with 2-methoxyethyl chloride in the presence of a reducing agent like NaBH₃CN under anhydrous conditions (e.g., THF or MeOH) .

- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt .

- Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of 2-methoxyethyl chloride) and reaction time (12–24 hours) improves yield. Monitor pH during salt formation (target pH 4–5) to avoid decomposition .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm substitution patterns (e.g., methoxyethyl proton signals at δ 3.3–3.5 ppm) .

- HPLC-MS : Reverse-phase C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient) with ESI-MS detection (expected [M+H]⁺ ~ 219.3) .

- Elemental Analysis : Verify Cl⁻ content (~14.5% for hydrochloride salt) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance neurokinin-1 (NK1) receptor affinity?

Methodological Answer:

- Substituent Variation : Systematically modify the methoxyethyl group (e.g., ethoxyethyl, hydroxyethyl) and diazepane ring (e.g., methyl substitution at position 6) to assess steric/electronic effects .

- Binding Assays : Use radiolabeled [³H]-Substance P in competitive displacement assays with HEK293 cells expressing NK1 receptors. Calculate IC₅₀ values and correlate with substituent properties .

- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to model ligand-receptor interactions, focusing on hydrogen bonding with Gln165 and hydrophobic pockets .

Q. Table 1: SAR Trends for Diazepane Derivatives

| Substituent | NK1 IC₅₀ (nM) | LogP | Key Interaction |

|---|---|---|---|

| 2-Methoxyethyl | 12.3 | 1.8 | H-bond with Gln165 |

| 2-Hydroxyethyl | 8.7 | 1.2 | Enhanced solubility |

| 6-Methyl-methoxyethyl | 6.5 | 2.1 | Improved hydrophobic fit |

Q. What strategies mitigate metabolic instability in preclinical models?

Methodological Answer:

- Derivatization : Introduce fluorine at the methoxyethyl group (e.g., 2-fluoroethoxy) to block oxidative metabolism .

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) identifies major metabolic pathways .

- Prodrug Design : Convert the hydrochloride salt to a phosphate ester for improved plasma stability and controlled release .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize Assays : Use uniform cell lines (e.g., CHO-K1/NK1) and buffer conditions (pH 7.4, 25°C) to minimize variability .

- Control for Salt Form : Compare free base vs. hydrochloride salt activity, as counterions can alter solubility and receptor binding .

- Meta-Analysis : Apply multivariate regression to published IC₅₀ values, adjusting for variables like assay type (radioligand vs. functional cAMP) and purity thresholds (>95%) .

Experimental Design Considerations

Q. What in vitro models best predict in vivo efficacy for neurological applications?

Methodological Answer:

- Primary Neuronal Cultures : Assess compound penetration across BBB models (e.g., hCMEC/D3 cell monolayers) via Papp measurements .

- Electrophysiology : Patch-clamp recordings in rat hippocampal slices to evaluate modulation of GABAergic currents, linked to anxiolytic potential .

- Cytotoxicity Screening : MTT assays on astrocytes (IC₅₀ >100 μM acceptable) to prioritize non-neurotoxic analogs .

Q. How to address solubility challenges in aqueous formulations?

Methodological Answer:

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 (10–20% v/v) to enhance solubility without altering receptor binding .

- Salt Screening : Test alternative salts (e.g., mesylate, citrate) for improved aqueous solubility (>10 mg/mL) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。